[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate
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Overview
Description
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate: is a complex ester compound known for its unique chemical structure and properties. It is also referred to as polyglyceryl-3 diisostearate . This compound is a colorless to slightly yellow liquid with good solubility and stability . It is composed of glycerol and diisostearate, which contribute to its excellent moisturizing and emulsifying abilities .
Mechanism of Action
Target of Action
Triglycerin Diisostearate is a triglyceryl diester of isostearic acid . It primarily targets the skin, where it acts as an emollient and film-forming agent . It provides excellent inorganic pigment-dispersing properties in color cosmetics .
Mode of Action
Triglycerin Diisostearate interacts with the skin by forming a film on the skin surface . This film leaves a light, non-tacky feel . It also acts as an emulsifier, providing a light skin feel compared with other water-in-oil emulsifiers . It is highly tolerant of electrolytes and active ingredients .
Biochemical Pathways
Triglycerides, such as Triglycerin Diisostearate, are the main energy storage material of the animal body and make up a large part of its caloric intake . They are comparatively inert substances that can be stored in large amounts . As water-insoluble materials, they are deposited as droplets of concentrated energy reserve .
Pharmacokinetics
It is expected to have good bioavailability at the site of application due to its emollient and film-forming properties .
Result of Action
The molecular and cellular effects of Triglycerin Diisostearate’s action include the formation of a film on the skin, which provides a light, non-tacky feel . It also offers viscosity modifying properties, low migration potential, high substantivity, and improved water resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triglycerin Diisostearate. For instance, its effectiveness as an emollient and film-forming agent can be influenced by the hydration level of the skin and the ambient humidity. Triglycerin diisostearate is considered to be a safe and eco-friendly ingredient . It is vegetable-derived, cold-process compatible, and biodegradable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate is typically achieved through an esterification reaction. This involves the reaction of glycerol with diisostearic acid in the presence of a catalyst . The reaction conditions usually include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate is used as an emulsifying agent in various formulations due to its excellent solubility and stability .
Biology: In biological research, this compound is used in the formulation of cosmetic and skincare products due to its moisturizing properties .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable emulsions .
Industry: In industrial applications, it is used in the production of personal care products, such as lotions, creams, and sunscreens, due to its emulsifying and moisturizing properties .
Comparison with Similar Compounds
- Polyglyceryl-4 diisostearate
- Polyglyceryl-6 diisostearate
- Polyglyceryl-10 diisostearate
Comparison: Compared to these similar compounds, [2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate has a unique balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifying agent . Its molecular structure allows for better stability and solubility in various formulations, enhancing its performance in cosmetic and skincare products .
Properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(16-methylheptadecanoyloxy)propoxy]propoxy]propyl] 16-methylheptadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88O9/c1-39(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-44(49)53-37-42(47)35-51-33-41(46)34-52-36-43(48)38-54-45(50)32-28-24-20-16-12-8-6-10-14-18-22-26-30-40(3)4/h39-43,46-48H,5-38H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGRYJZFWOECQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H88O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66082-42-6 |
Source
|
Record name | Isooctadecanoic acid, diester with triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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